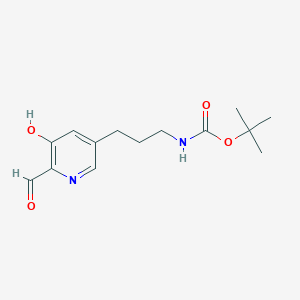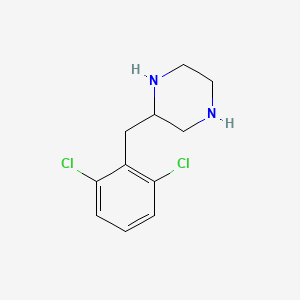
4-Formyl-6-methylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-6-methylpyridine-2-carbonitrile: is an organic compound with the molecular formula C8H6N2O It is a derivative of pyridine, characterized by the presence of a formyl group at the 4-position, a methyl group at the 6-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-6-methylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the formylation of 6-methylpyridine-2-carbonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Another method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This method utilizes boron reagents and palladium catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce high yields of methylated pyridines .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, H2/Pd
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: 4-Carboxy-6-methylpyridine-2-carbonitrile
Reduction: 4-Formyl-6-methylpyridine-2-amine
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
4-Formyl-6-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 4-Formyl-6-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an inhibitor by binding to the active site of an enzyme, thereby blocking its function. The exact pathways and molecular targets involved would vary based on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
4-Formyl-6-methylpyridine-2-carbonitrile can be compared with other similar compounds, such as:
2-Formyl-6-methylpyridine-4-carbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Methyl-2-pyridinecarbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-formyl-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-2-7(5-11)3-8(4-9)10-6/h2-3,5H,1H3 |
InChI Key |
BEIRMMPOCIFUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


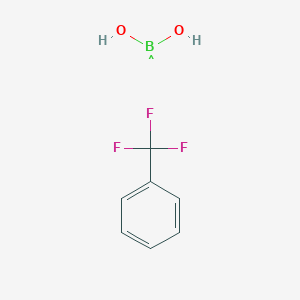
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
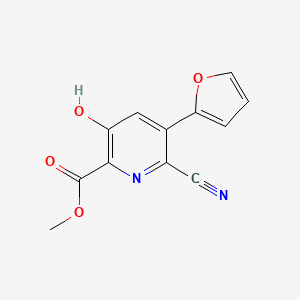
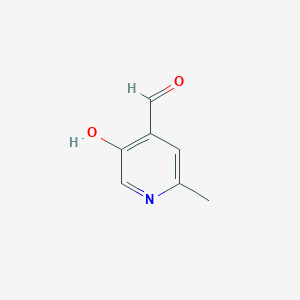
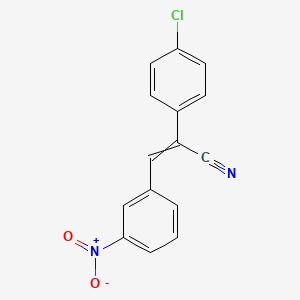

![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)

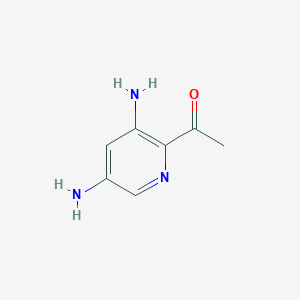

![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)

